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molecular formula C9H13N3 B3301104 4-(Pyrrolidin-1-yl)pyridin-3-amine CAS No. 90648-19-4

4-(Pyrrolidin-1-yl)pyridin-3-amine

Cat. No. B3301104
M. Wt: 163.22 g/mol
InChI Key: IXNZFEAFVPIIQR-UHFFFAOYSA-N
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Patent
US05262415

Procedure details

4-pyrrolidine-1-yl-3-nitropyridine (2.10 g, 10.9 mmol) was dissolved in 40 ml of 1,4-dioxane. After the atmosphere was replaced with nitrogen, 0.42 g of 10% palladium-carbon was added thereto. After the atmosphere was replaced with hydrogen, hydrogen addition was conducted with stirring at room temperature for about 15 hours. Palladium-carbon was removed by filtraton and the filtered cake was washed with 1,4-dioxane. The filtrate and the washings were combined and then concentrated to obtain 1.61 of a brown liquid (yield: 90.7%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.42 g
Type
catalyst
Reaction Step Three
Yield
90.7%

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][N:9]=[CH:8][C:7]=2[N+:12]([O-])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[H][H]>O1CCOCC1.[C].[Pd]>[NH2:12][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:6]=1[N:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
N1(CCCC1)C1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium-carbon
Quantity
0.42 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature for about 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Palladium-carbon was removed by filtraton
WASH
Type
WASH
Details
the filtered cake was washed with 1,4-dioxane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC=1C=NC=CC1N1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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